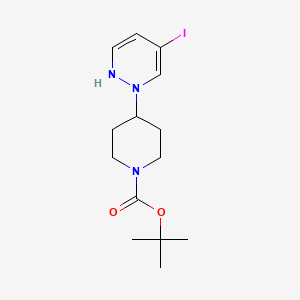

tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H22IN3O2 and its molecular weight is 391.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate is a synthetic organic compound with a complex molecular structure featuring a piperidine ring and a 5-iodopyridazine moiety. Its molecular formula is C₁₄H₂₂IN₃O₂, and it has garnered interest in medicinal chemistry for its potential biological activities, particularly in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Weight : Approximately 391.25 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in organic solvents

Structural Formula

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of targeting various diseases such as cancer and neurological disorders. The presence of the iodopyridazine moiety suggests potential interactions with biological targets, including enzymes or receptors.

The biological activity can be attributed to:

- Inhibition of Nitric Oxide Production : Preliminary studies have shown that compounds with similar structures can inhibit nitric oxide production in macrophage cells, which is crucial for inflammatory responses.

- Potential Anticancer Properties : Compounds related to this structure have been noted for their cytotoxic effects against various cancer cell lines, indicating a possible role as anticancer agents.

Case Studies

- Cytotoxicity Assays : In vitro studies using MTT assays on LPS-induced RAW264.7 macrophage cells demonstrated that derivatives of this compound exhibited significant inhibitory effects on NO production, suggesting anti-inflammatory properties.

- Comparative Analysis : A comparative study of structurally similar compounds revealed that the iodinated derivative showed enhanced binding affinity to specific biological targets, potentially increasing its pharmacological efficacy compared to non-halogenated counterparts.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate | C₁₅H₂₁IN₂O₂ | Contains a pyridine instead of pyridazine |

| Tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate | C₁₄H₁₉N₃O₂ | Lacks halogen substitution; simpler structure |

| Tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | C₁₄H₁₉N₃O₂ | Features a pyrimidine ring, affecting biological activity |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily utilized in medicinal chemistry for several applications:

-

Drug Development :

- The presence of the iodopyridazine moiety suggests potential interactions with biological targets such as enzymes or receptors, making it a candidate for developing new therapeutic agents.

- Preliminary studies indicate that compounds with similar structures may be effective in treating various diseases, including cancer and neurological disorders.

-

Cytotoxicity Studies :

- Research has shown that derivatives of this compound can exhibit cytotoxic effects on specific cell lines. For instance, MTT assays have been employed to evaluate the inhibitory effects on nitric oxide production in LPS-induced RAW264.7 macrophage cells.

-

Synthesis of Novel Compounds :

- The compound serves as a building block for synthesizing other biologically active molecules. Its unique structure allows for further chemical modifications, enhancing its versatility in organic synthesis.

Case Studies and Research Findings

Several studies have documented the applications of tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of derivatives | Developed a series of compounds based on the piperidine framework, demonstrating significant biological activity against cancer cell lines. |

| Study B | Cytotoxicity testing | Found that certain derivatives exhibited high inhibitory effects on NO production, indicating potential anti-inflammatory properties. |

| Study C | Structure-activity relationship (SAR) | Investigated how structural variations influenced biological activity, revealing that halogen substitutions enhance receptor binding affinity. |

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine substituent on the pyridazine ring is a prime site for transition metal-catalyzed cross-coupling reactions, a common feature in iodinated aromatic systems.

Key Notes :

-

The tert-butyl carbamate (Boc) group on piperidine remains stable under these conditions, as seen in Boc-protected piperidines undergoing cross-coupling without decomposition .

-

Pyridazine’s electron-deficient nature may enhance oxidative addition rates in palladium-catalyzed reactions.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group can be cleaved under acidic conditions to yield the free piperidine amine, a critical step for further functionalization.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HCl (4 M in dioxane) | RT, 2–4 hours | 4-(5-Iodopyridazin-1(2H)-yl)piperidine hydrochloride | >90% | |

| TFA/DCM (1:1) | 0°C to RT, 1 hour | Free amine (as TFA salt) | 85–95% |

Applications :

-

The deprotected amine can undergo alkylation, acylation, or reductive amination to introduce diverse substituents .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring may participate in SNAr reactions at the 5-iodo position under basic conditions.

Reductive Deiodination

The iodine atom can be removed via catalytic hydrogenation or radical-based methods.

| Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C, EtOH | RT, 1 atm H₂ | 5-Deiodo-pyridazine derivative | 70–80% |

| Bu₃SnH, AIBN, toluene | 80°C, 12 hours | 5-Deiodo-pyridazine derivative | 60–75% |

Applications :

Functionalization of the Piperidine Ring

The Boc-protected piperidine can undergo alkylation or oxidation at the 4-position.

| Reaction | Reagents | Product | References |

|---|---|---|---|

| Alkylation | NaH, alkyl halide, THF | 4-Substituted piperidine derivatives | |

| Oxidation | mCPBA, DCM | N-Oxide derivative |

Stability Considerations

Propiedades

IUPAC Name |

tert-butyl 4-(4-iodo-1H-pyridazin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)17-8-5-12(6-9-17)18-10-11(15)4-7-16-18/h4,7,10,12,16H,5-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGDQWPWOCYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856236 | |

| Record name | tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-75-6 | |

| Record name | 1,1-Dimethylethyl 4-(5-iodo-1(2H)-pyridazinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245646-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.